molecular formula C24H21NO4S B7746957 (2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B7746957
M. Wt: 419.5 g/mol
InChI Key: QVGVBCLYTQWOBT-HYARGMPZSA-N
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Description

(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes methoxy, methylbenzyl, and phenylsulfonyl groups

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-18-8-6-7-9-20(18)17-29-23-13-12-19(15-24(23)28-2)14-22(16-25)30(26,27)21-10-4-3-5-11-21/h3-15H,17H2,1-2H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGVBCLYTQWOBT-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the methoxyphenyl intermediate: This involves the methoxylation of a phenyl ring.

    Attachment of the methylbenzyl group: This step involves the reaction of the methoxyphenyl intermediate with a methylbenzyl halide under basic conditions.

    Introduction of the phenylsulfonyl group: This is achieved through sulfonylation using a phenylsulfonyl chloride reagent.

    Formation of the prop-2-enenitrile moiety: This final step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylbenzyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenylsulfonyl derivatives.

Scientific Research Applications

(2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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